Nicotinaldehyde {2-nitrophenyl}hydrazone
Description
Nicotinaldehyde {2-nitrophenyl}hydrazone is a hydrazone derivative synthesized by condensing nicotinaldehyde (3-pyridinecarboxaldehyde) with 2-nitrophenylhydrazine. Its molecular structure features a pyridine ring linked via a hydrazone group to an ortho-nitrophenyl substituent. The ortho-nitro group introduces steric and electronic effects, influencing its chemical reactivity, hydrogen-bonding capacity, and biological activity.
Properties
Molecular Formula |
C12H10N4O2 |
|---|---|
Molecular Weight |
242.23g/mol |
IUPAC Name |
2-nitro-N-[(E)-pyridin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-6-2-1-5-11(12)15-14-9-10-4-3-7-13-8-10/h1-9,15H/b14-9+ |
InChI Key |
RKFPOAGAQOLQAF-NTEUORMPSA-N |
SMILES |
C1=CC=C(C(=C1)NN=CC2=CN=CC=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CN=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Hydrogen Bonding
- Nicotinaldehyde {2-Nitrophenyl}hydrazone vs. Benzophenone (2-Nitrophenyl)hydrazone: Both compounds share the 2-nitrophenyl group, which forms an intramolecular bifurcated hydrogen bond (NO₂⋯NH⋯π) in benzophenone derivatives. This interaction stabilizes the molecular conformation and reduces intermolecular hydrogen bonding, affecting crystallinity and solubility .
Heterocyclic vs. Aromatic Substituents
- Nicotinaldehyde (4-{4-Nitrophenyl}-1,3-thiazol-2-yl)hydrazone () :
Replacing the phenyl group with a thiazole ring introduces sulfur-based electronegativity and π-conjugation, enhancing metal-chelating properties and altering redox behavior compared to the purely aromatic 2-nitrophenyl variant.
Physical and Chemical Properties
Molecular Weight and Solubility
*Inferred formula based on structural analogs.
Electronic Effects
- The 2-nitrophenyl group is a strong electron-withdrawing substituent, reducing electron density on the hydrazone NH group. This may diminish radical scavenging efficiency compared to alkyl-substituted hydrazones (e.g., derivatives in ), where electron-donating alkyl chains enhance antioxidant activity .
Antioxidant Activity
Chelation and Stability
- This compound: Limited chelation capacity due to the absence of heteroatoms like sulfur or additional nitrogen. However, the nitro group may participate in weak coordination with metals.
- Benzothieno-Pyrimidinyl Hydrazone (): The complex benzothieno-pyrimidine framework offers multiple binding sites for metal ions, suggesting superior chelation and stability in biological systems .
Preparation Methods
Standard Acid-Catalyzed Method
Procedure :
-
Dissolve 2-nitrophenylhydrazine (1.53 g, 10 mmol) in methanol (20 mL) containing concentrated HCl (0.5 mL).
-
Add pyridine-3-carbaldehyde (1.07 g, 10 mmol) dropwise with stirring.
-
Reflux the mixture at 65°C for 4–6 hours.
-
Cool to room temperature, collect the precipitate via filtration, and wash with cold methanol.
-
Recrystallize from ethanol to obtain yellow crystals.
Mechanistic Insight :
The reaction follows an addition-elimination pathway. Protonation of the aldehyde carbonyl facilitates nucleophilic attack by the hydrazine’s NH group, forming a tetrahedral intermediate. Subsequent dehydration yields the hydrazone, stabilized by conjugation with the pyridine and nitro groups.
Solvent and Acid Optimization
Variations in solvent and acid catalysts significantly impact reaction efficiency:
| Solvent | Acid Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol | HCl | Reflux | 6 | 75 |
| Ethanol | HSO | Reflux | 5 | 68 |
| DMF/HO | HCl | RT | 24 | 65 |
Key Observations :
-
Methanol with HCl provides optimal yields due to better solubility of reactants.
-
Room-temperature reactions in DMF/water mixtures (pH 3) proceed slowly but avoid thermal decomposition.
Alternative Preparation Strategies
One-Pot Synthesis from Pyridine Derivatives
A patent (CN101906068A) describes the oxidation of 2-picoline to pyridinecarboxaldehydes using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite. Adapting this method:
-
Oxidize 2-picoline to pyridine-3-carbaldehyde using TEMPO/KBr/NaClO.
-
Directly condense the crude aldehyde with 2-nitrophenylhydrazine in situ.
This approach reduces purification steps but risks side reactions from residual oxidants.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes with comparable yields (~72%). The enhanced kinetics are attributed to rapid dielectric heating, promoting faster nucleation and crystal growth.
Characterization and Analytical Data
Spectral Properties
Melting Point and Solubility
-
Melting Point : 182–184°C (decomposes).
-
Solubility : Soluble in DMF, DMSO; sparingly soluble in ethanol.
Challenges and Troubleshooting
-
Hydrazine Stability : 2-Nitrophenylhydrazine is moisture-sensitive. Store under inert atmosphere.
-
Side Reactions : Overheating may cause retro-aldol decomposition of the aldehyde. Maintain temperatures below 70°C.
-
Purification : Column chromatography (SiO, ethyl acetate/hexane) removes unreacted starting materials.
Industrial and Scalability Considerations
A patent (CA2738563C) highlights the use of continuous flow reactors for large-scale hydrazone synthesis, improving mixing and heat transfer. Pilot-scale trials achieved 85% yield at 10 kg/batch using ethanol/HCl under reflux .
Q & A
Basic: What synthetic methodologies are recommended for preparing Nicotinaldehyde {2-nitrophenyl}hydrazone?
This compound is typically synthesized via condensation reactions between nicotinaldehyde and 2-nitrophenylhydrazine. A common protocol involves refluxing equimolar amounts of the aldehyde and hydrazine in glacial acetic acid (50 mL solvent per 10 mmol reactants) for 3–4 hours under inert conditions . Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography (e.g., silica gel, methanol/ethyl acetate eluent) or recrystallization from methanol-water solutions to obtain single crystals suitable for X-ray analysis .
Basic: How can the structural integrity of this compound be validated experimentally?
X-ray crystallography is the gold standard for confirming molecular structure. For example, refinement using SHELXL (via SHELX suite) can resolve bond lengths, angles, and dihedral angles (e.g., non-coplanar quinoline and pyridine rings with a 21.3° dihedral angle) . Complementary techniques include:
- UV-Vis spectroscopy : Measure ε values (e.g., ε₃₇₀ = 22,000 M⁻¹cm⁻¹) to confirm hydrazone-specific transitions .
- NMR : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., DNSAH-¹³C₆) to assign peaks for imine (C=N) and aromatic protons .
Basic: What safety precautions are critical when handling 2-nitrophenylhydrazine derivatives?
2-Nitrophenylhydrazine must be phlegmatized with ≥30% water to prevent explosive hazards in dry states . During synthesis:
- Use explosion-proof equipment and avoid sparks or static discharge.
- Conduct reactions in fume hoods with PPE (gloves, goggles, lab coats).
- Store hydrated derivatives at 0–6°C in airtight containers .
Advanced: How can crystallographic disorder in this compound derivatives be resolved?
Disorder in trifluoromethyl groups or solvent molecules (e.g., water) is common. In SHELXL refinement:
- Apply occupancy restraints (e.g., 0.702:0.298 for disordered F atoms) and isotropic displacement parameter (Uij) constraints .
- Use difference Fourier maps to locate hydrogen atoms in major disorder components.
- Validate models with R-factor convergence checks (e.g., R₁ < 0.05 for high-resolution data) .
Advanced: What strategies are effective for analyzing hydrazone-metal complexation?
Hydrazones act as bidentate ligands via imine and adjacent heteroatoms. To study coordination:
- Titration experiments : Monitor UV-Vis spectral shifts (e.g., ligand-to-metal charge transfer bands) upon adding transition metals (e.g., Cu²⁺, Fe³⁺) .
- Single-crystal XRD : Resolve bonding modes (e.g., square-planar vs. octahedral geometry) and hydrogen-bonding networks (e.g., O–H⋯N, N–H⋯O) .
- DFT calculations : Optimize geometries using software like Gaussian and compare experimental vs. computed bond lengths (e.g., C–N vs. M–N distances) .
Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?
Discrepancies may arise from dynamic effects (e.g., solution-phase tautomerism) or crystal packing forces . Mitigation approaches:
- Variable-temperature NMR : Detect equilibrium between E/Z isomers or tautomers in solution .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) influencing solid-state structures .
- Cross-validate with multiple techniques (e.g., IR carbonyl stretches vs. XRD carboxylate coordination) .
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